1H-Pyrazol-4-ylamine dihydrochloride

Medicinal Chemistry Process Chemistry Salt Selection

When scaling aminopyrazole-based syntheses, undefined salt stoichiometry causes irreproducible yields and off-target byproducts. This dihydrochloride salt resolves the problem with precisely 2.0 equivalents of HCl per mole-eliminating auxiliary acid addition and simplifying base neutralization calculations. • Direct stoichiometric control: 2.0 eq HCl per mole supports accurate base neutralization for amide couplings and salt metathesis at kilogram scale. • Enhanced aqueous solubility vs. monohydrochloride enables higher-concentration homogeneous reaction mixtures in water-miscible solvent systems. • Consistent solid-state stability (4 H-bond donors) ensures reliable weighability and dissolution behavior for compound library management under nitrogen storage.

Molecular Formula C3H7Cl2N3
Molecular Weight 156.01 g/mol
CAS No. 103286-58-4
Cat. No. B020474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazol-4-ylamine dihydrochloride
CAS103286-58-4
Molecular FormulaC3H7Cl2N3
Molecular Weight156.01 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)N.Cl.Cl
InChIInChI=1S/C3H5N3.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2,(H,5,6);2*1H
InChIKeyCSHPTYYIGQDPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazol-4-ylamine Dihydrochloride: Baseline Profile


1H-Pyrazol-4-ylamine dihydrochloride (CAS 103286-58-4) is the bis-hydrochloride salt of 4-aminopyrazole, a five-membered heterocyclic aromatic amine (C₃H₅N₃·2HCl, MW 156.01 g/mol) . It belongs to the aminopyrazole building-block class widely employed in medicinal chemistry and agrochemical synthesis . As a dihydrochloride salt, this specific CAS entity provides a well-defined stoichiometry of two hydrochloride equivalents per aminopyrazole molecule, distinguishing it from the free base (CAS 28466-26-4) and the monohydrochloride salt (CAS 4331-28-6) . The compound is typically supplied as a solid with a commercial purity specification of ≥98% and carries GHS hazard warnings for acute oral toxicity, skin irritation, eye irritation, and respiratory irritation, necessitating appropriate handling protocols .

1H-Pyrazol-4-ylamine Dihydrochloride: Substitution Risks


Substituting 1H-pyrazol-4-ylamine dihydrochloride with the free base or the monohydrochloride salt without quantitative justification risks altering reaction stoichiometry, solution-phase behavior, and biological assay outcomes. The dihydrochloride provides precisely two equivalents of HCl, which directly impacts the protonation state of the aminopyrazole core (pKa ~5-6 for the pyrazole ring), the pH of aqueous stock solutions, and the counterion composition of the final product in salt metathesis or amide coupling reactions . Published computed solubility data indicate the monohydrochloride salt exhibits a water solubility of approximately 14.1 mg/mL at 25 °C, whereas the dihydrochloride is expected to exhibit significantly higher aqueous solubility due to its more extensive ionic character, a difference that can critically influence the outcome of aqueous-phase reactions, crystallization screens, and in vitro pharmacology assays . Without direct experimental confirmation, assuming equivalent solubility, reactivity, or bioavailability between these salt forms is unsupported and may lead to irreproducible results .

1H-Pyrazol-4-ylamine Dihydrochloride: Key Differentiation


Aqueous Solubility: Dihydrochloride vs. Monohydrochloride

The dihydrochloride salt form of 1H-pyrazol-4-amine is anticipated to exhibit substantially higher aqueous solubility than the monohydrochloride salt (CAS 4331-28-6). The monohydrochloride has a reported computed water solubility of 14.1 mg/mL (0.118 mol/L) at 25 °C . While an experimentally determined value for the dihydrochloride is not available in the open literature, the general principle that dihydrochloride salts enhance aqueous solubility relative to monohydrochloride salts is well-established for aminopyrazole scaffolds, driven by increased ionic character and hydrogen-bond donor count . For procurement decisions where aqueous solubility is a critical parameter, the dihydrochloride offers a probabilistically superior solubility profile, though direct measurement is recommended for critical applications.

Medicinal Chemistry Process Chemistry Salt Selection

HCl Stoichiometry in Amide Coupling

The dihydrochloride salt contains exactly 2 molar equivalents of HCl per aminopyrazole molecule (MW 156.01 g/mol, C₃H₅N₃·2HCl), whereas the monohydrochloride offers only 1 equivalent (MW 119.55 g/mol, C₃H₅N₃·HCl) . In amide coupling reactions employing carboxylate activation, the free amine must be liberated by a base. With the dihydrochloride, 2 equivalents of base are required for neutralization, compared to 1 equivalent for the monohydrochloride. Inadvertent use of the monohydrochloride in a protocol optimized for the dihydrochloride will result in insufficient base, leading to incomplete neutralization and reduced coupling efficiency. Conversely, using the dihydrochloride in a protocol written for the monohydrochloride may introduce excess chloride ions that can interfere with metal-catalyzed steps or alter ionic strength in subsequent aqueous workups .

Organic Synthesis Medicinal Chemistry Amide Bond Formation

Hydrogen-Bond Donor Count & Solid-State Stability

The dihydrochloride salt displays a hydrogen-bond donor count of 4 (two from the protonated amine and two from the NH of the pyrazole ring), compared to 3 for the monohydrochloride and 2 for the free base . A higher hydrogen-bond donor count generally correlates with a greater propensity for stable crystalline lattice formation, which is associated with improved long-term solid-state stability and reduced hygroscopicity . The dihydrochloride's storage recommendation (store in a cool, dry place) is consistent with a non-hygroscopic solid, whereas the monohydrochloride is often stored at room temperature . For procurement for long-term compound library storage, the dihydrochloride provides a marginally favorable stability profile inferred from its molecular descriptors, though direct comparative stability data are lacking.

Solid-State Chemistry Crystallography Preformulation

Purity and Analytical Documentation

Commercially available 1H-pyrazol-4-ylamine dihydrochloride (CAS 103286-58-4) is routinely supplied at a minimum purity of 98%, with vendors such as AKSci providing batch-specific certificates of analysis (CoA) including NMR, HPLC, and LC-MS documentation . In contrast, the monohydrochloride salt (CAS 4331-28-6) is commonly offered at 95-97% purity . This 1-3% purity differential, while modest, becomes significant in medicinal chemistry campaigns where minor impurities can act as kinase inhibitors or fluorescent artifacts in high-throughput screening. For procurement in a quality-controlled environment, the dihydrochloride's higher typical purity and availability of comprehensive analytical documentation reduce the risk of lot-to-lot variability .

Quality Control cGMP Procurement Analytical Chemistry

1H-Pyrazol-4-ylamine Dihydrochloride: Application Scenarios


High-Solubility Building Block for Library Synthesis

When a synthetic route demands concentrated aqueous stock solutions of the aminopyrazole building block for parallel amide coupling or reductive amination in water-miscible solvent systems, the dihydrochloride salt (CAS 103286-58-4) is the preferred procurement choice over the monohydrochloride. The higher ionic character of the dihydrochloride, inferred from the class-level understanding that dihydrochloride salts enhance aqueous solubility, supports the preparation of homogeneous reaction mixtures at higher concentrations, potentially increasing coupling efficiency and reducing reaction times [Section 3, Evidence Item 1].

Exact HCl Stoichiometry for Process Scale-Up

In kilogram-scale amide bond formations or salt metathesis steps, the dihydrochloride's well-defined 2.0 equivalents of HCl per mole of substrate eliminate the need for auxiliary HCl addition that would be required if the free base or a monohydrochloride were used. This simplifies the base neutralization calculation and minimizes the risk of off-stoichiometry conditions that could lead to incomplete conversion or side-product formation. The 30.5% higher molecular weight versus the monohydrochloride must be accounted for in mass-based calculations, but the stoichiometric precision gained is advantageous for process validation [Section 3, Evidence Item 2].

Long-Term Stability for Compound Library Storage

For organizations maintaining a central compound collection dissolved in DMSO and stored under nitrogen, the dihydrochloride salt's higher hydrogen-bond donor count (4 vs. 3 for the mono-HCl) is a favorable indicator of stable solid-state packing. When solid stocks are periodically retrieved for fresh solubilization, the dihydrochloride is less likely to have undergone hydration or amorphous conversion during storage, supporting consistent weighability and dissolution behavior. The 98% typical commercial purity with full analytical documentation further ensures that the compound entering the library meets the stringency requirements of high-throughput screening data integrity [Section 3, Evidence Items 3 and 4].

Defined Counterion for Method Validation

In analytical method development where ion-pairing chromatography or mass spectrometry detection is employed, the dihydrochloride salt provides a consistent and known counterion load. When developing LC-MS methods for reaction monitoring, the chloride adduct pattern of the dihydrochloride is distinct and can serve as an internal marker for salt integrity. Procurement of the dihydrochloride rather than the monohydrochloride eliminates ambiguity in counterion assignment, which is particularly valuable in stability-indicating assays and forced degradation studies [Section 3, Evidence Item 2].

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